8-(Aminomethyl)quinolin-4-aminedihydrochloride

Catalog No.
S15927685
CAS No.
M.F
C10H13Cl2N3
M. Wt
246.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-(Aminomethyl)quinolin-4-aminedihydrochloride

Product Name

8-(Aminomethyl)quinolin-4-aminedihydrochloride

IUPAC Name

8-(aminomethyl)quinolin-4-amine;dihydrochloride

Molecular Formula

C10H13Cl2N3

Molecular Weight

246.13 g/mol

InChI

InChI=1S/C10H11N3.2ClH/c11-6-7-2-1-3-8-9(12)4-5-13-10(7)8;;/h1-5H,6,11H2,(H2,12,13);2*1H

InChI Key

RGBJLNARNOISJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C(=CC=N2)N)CN.Cl.Cl

8-(Aminomethyl)quinolin-4-amine dihydrochloride is a chemical compound characterized by its unique structure, which includes a quinoline ring substituted with an aminomethyl group at the 8-position and an amino group at the 4-position. This compound appears as a white crystalline powder, soluble in water and ethanol, with a molecular weight of 272.15 g/mol and a melting point of 223-225 °C. The dihydrochloride form indicates that it exists as a salt, enhancing its stability and solubility in biological systems.

Can be summarized as follows:

  • Formation of Aminomethyl Group:
    8 aminoquinoline+formaldehydeHCl8 aminomethyl quinolin 4 amine\text{8 aminoquinoline}+\text{formaldehyde}\xrightarrow{\text{HCl}}\text{8 aminomethyl quinolin 4 amine}
  • Salt Formation:
    8 aminomethyl quinolin 4 amine+2HCl8 aminomethyl quinolin 4 amine dihydrochloride\text{8 aminomethyl quinolin 4 amine}+2\text{HCl}\rightarrow \text{8 aminomethyl quinolin 4 amine dihydrochloride}

8-(Aminomethyl)quinolin-4-amine dihydrochloride exhibits significant biological activity, particularly as an agonist for Toll-like receptors 7 and 8. These receptors play crucial roles in the immune response, suggesting potential therapeutic applications in enhancing immune responses against viral infections and possibly in cancer immunotherapy . Preliminary studies indicate that it may also exhibit antiviral activity, similar to other compounds within its class.

The synthesis methods for 8-(aminomethyl)quinolin-4-amine dihydrochloride generally follow these steps:

  • Starting Material: Begin with 8-aminoquinoline.
  • Reagent Addition: Add formaldehyde and hydrochloric acid to facilitate the formation of the aminomethyl group.
  • Reaction Conditions: Maintain appropriate temperature and time to ensure complete reaction.
  • Isolation: Isolate the product through crystallization or precipitation.
  • Characterization: Use techniques such as NMR spectroscopy, elemental analysis, and infrared spectroscopy for characterization.

The primary applications of 8-(aminomethyl)quinolin-4-amine dihydrochloride include:

  • Immunomodulation: As an agonist for Toll-like receptors, it can enhance immune responses.
  • Antiviral Research: Potential use in developing antiviral therapies due to its biological activity.
  • Cancer Therapy: Investigated for its role in cancer immunotherapy by modulating immune responses.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 8-(aminomethyl)quinolin-4-amine dihydrochloride. Here are notable examples:

Compound NameStructure HighlightsUnique Features
6-(Aminomethyl)quinolin-4-amine dihydrochlorideSimilar quinoline structureDifferent substitution pattern
2-(4-(Aminomethyl)benzyl)-1-butyl-imidazoquinolineContains an imidazoquinoline coreExhibits dual agonistic activity on Toll-like receptors
8-AminoquinolineBase structure without aminomethyl substitutionLacks the additional functional groups present in 8-(aminomethyl) derivative

These compounds illustrate variations in substitution patterns and biological activities, highlighting the uniqueness of 8-(aminomethyl)quinolin-4-amine dihydrochloride within this class of compounds. Its specific interaction with Toll-like receptors sets it apart from others that may not exhibit similar immunomodulatory effects.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

245.0486528 g/mol

Monoisotopic Mass

245.0486528 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

Explore Compound Types